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Cat. No.: B8770784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4'-Bromoflavone, a synthetic derivative of the flavone backbone, has emerged as a compound

of significant interest in the fields of pharmacology and drug development. Primarily recognized

for its potent induction of phase II detoxification enzymes, it demonstrates notable cancer

chemopreventive and antioxidative properties. This technical guide provides a comprehensive

overview of the physicochemical properties, synthesis, spectroscopic characterization, and

biological activities of 4'-Bromoflavone. Detailed experimental protocols for its synthesis and

key biological assays are presented to facilitate further research and application. The

underlying mechanism of action, primarily involving the activation of the Nrf2-Keap1-ARE

signaling pathway, is also elucidated.

Physicochemical and Structural Data
4'-Bromoflavone is an off-white crystalline solid at room temperature. Its core structure consists

of a phenyl group attached to the 2-position of a chromen-4-one ring system, with a bromine

atom substituted at the 4-position of the phenyl ring.
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Property Value Reference(s)

IUPAC Name
2-(4-bromophenyl)-4H-

chromen-4-one
[1]

Synonyms
4'BF, 4'-Bromo-2-phenyl-4H-1-

benzopyran-4-one

Molecular Formula C₁₅H₉BrO₂ [1]

Molecular Weight 301.13 g/mol [1]

CAS Number 20525-20-6 [1]

Appearance Off-white crystalline powder

Melting Point 176-178 °C

Solubility

Soluble in organic solvents

such as DMSO, ethanol, and

chloroform.

XLogP3 4.2 [1]

Spectroscopic and Crystallographic Data
The structural identity and purity of 4'-Bromoflavone are confirmed through various

spectroscopic techniques. While a definitive crystal structure is not publicly available,

representative data based on similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4'-

Bromoflavone, based on data from analogous flavone derivatives.[2][3][4][5] Spectra are

typically recorded in deuterated chloroform (CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://www.researchgate.net/publication/263634766_Complete_Assignments_of_the_1H_and_13C_NMR_Data_of_Flavone_Derivatives
https://pharmacy.hebmu.edu.cn/trywhx/resources/43/20196516236.pdf
https://pharmacologyonline.silae.it/files/archives/2020/vol3/PhOL_2020_3_A045_Torrenegra.pdf
https://www.researchgate.net/publication/308740503_1H_and_13C_NMR_spectral_assignments_of_flavone_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8770784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Chemical Shift (ppm)

~8.2 (d, 1H) ~178 (C=O)

~7.9 (d, 2H) ~163 (C-2)

~7.7 (t, 1H) ~156 (C-9)

~7.6 (d, 2H) ~134 (C-7)

~7.5 (d, 1H) ~132 (C-2', C-6')

~7.4 (t, 1H) ~130 (C-1')

~6.8 (s, 1H) ~128 (C-3', C-5')

~126 (C-5)

~125 (C-6)

~124 (C-10)

~123 (C-4')

~118 (C-8)

~107 (C-3)

Infrared (IR) Spectroscopy
The IR spectrum of 4'-Bromoflavone is characterized by the following representative absorption

bands.[6][7][8]
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Wavenumber (cm⁻¹) Vibration Type

~3100 - 3000 Aromatic C-H stretch

~1640 Flavone C=O (carbonyl) stretch

~1600, ~1450 Aromatic C=C stretch

~1220 C-O-C (ether) stretch

~830 p-disubstituted benzene C-H bend

~550 C-Br stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4'-Bromoflavone would show a characteristic

isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion

[M]⁺ and [M+2]⁺ of nearly equal intensity.[9][10][11]

m/z (relative abundance) Assignment

302 (100%) [M+2]⁺ (with ⁸¹Br)

300 (98%) [M]⁺ (with ⁷⁹Br)

221 [M - Br]⁺

193 [M - Br - CO]⁺

121 [C₈H₅O]⁺

92 [C₆H₄O]⁺

Crystallographic Data
No published crystal structure for 4'-Bromoflavone was found. However, based on related

brominated aromatic compounds, a monoclinic or orthorhombic crystal system would be

expected.[12][13][14][15]
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Parameter Predicted Value

Crystal System Monoclinic or Orthorhombic

Space Group P2₁/c or similar

Calculated Density ~1.6 - 1.7 g/cm³

Biological Activity and Mechanism of Action
4'-Bromoflavone exhibits significant cancer chemopreventive activity, which is primarily

attributed to its ability to induce phase II detoxification enzymes.

Induction of Phase II Enzymes
4'-Bromoflavone is a potent inducer of NAD(P)H:quinone oxidoreductase (QR) and glutathione

S-transferase (GST). These enzymes play a crucial role in detoxifying carcinogens and

protecting cells from oxidative damage. The induction of these enzymes is a key mechanism in

cancer chemoprevention.

Nrf2-Keap1-ARE Signaling Pathway
The induction of phase II enzymes by 4'-Bromoflavone is mediated through the activation of the

Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-

Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is

sequestered in the cytoplasm by Keap1 and targeted for degradation. 4'-Bromoflavone, or its

metabolites, can modify cysteine residues on Keap1, leading to a conformational change that

releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of

genes encoding phase II enzymes, and initiates their transcription.

Cytoplasm Nucleus

Nrf2-Keap1 Complex Nrf2releases Nrf2translocates

Keap1

4'-Bromoflavone

modifies

ARE Phase II Enzyme Genes
(QR, GST)

activates transcriptionbinds to
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Click to download full resolution via product page

Nrf2-Keap1-ARE signaling pathway activation by 4'-Bromoflavone.

Anti-carcinogenic Effects
Inhibition of DNA Adduct Formation: 4'-Bromoflavone significantly reduces the covalent

binding of metabolically activated carcinogens, such as benzo[a]pyrene, to cellular DNA.

This action prevents the initiation of carcinogenesis.

Inhibition of Mammary Tumors: In vivo studies have demonstrated that dietary administration

of 4'-Bromoflavone significantly inhibits the incidence and multiplicity of 7,12-

dimethylbenz[a]anthracene (DMBA)-induced mammary tumors in rats and increases tumor

latency.

Inhibition of Cytochrome P450 Enzymes: It acts as a potent inhibitor of cytochrome P450

1A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of pro-carcinogens.

Experimental Protocols
Synthesis of 4'-Bromoflavone
The synthesis of 4'-Bromoflavone can be achieved through the oxidative cyclization of a 2'-

hydroxy-4-bromochalcone intermediate.[16][17][18]
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Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization

2'-Hydroxyacetophenone

2'-Hydroxy-4-bromochalcone

4-Bromobenzaldehyde NaOH (aq) Ethanol

2'-Hydroxy-4-bromochalconeIodine (I₂)

4'-Bromoflavone

DMSO

Click to download full resolution via product page

Synthesis workflow for 4'-Bromoflavone.

Protocol:

Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent)

in ethanol in a round-bottom flask.

Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2-3

equivalents) dropwise with stirring.

Allow the reaction to stir at room temperature for 12-24 hours.

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the

chalcone.

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain

pure 2'-hydroxy-4-bromochalcone.
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Step 2: Synthesis of 4'-Bromoflavone

Dissolve the synthesized 2'-hydroxy-4-bromochalcone (1 equivalent) in dimethyl sulfoxide

(DMSO).

Add a catalytic amount of solid iodine to the solution.

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

After completion, pour the reaction mixture into crushed ice to precipitate the product.

Filter the solid, wash with sodium thiosulfate solution to remove excess iodine, and then

with water.

Dry the crude product and purify by recrystallization from ethanol to yield 4'-Bromoflavone.

Quinone Reductase (QR) Activity Assay
This assay measures the enzymatic activity of QR by monitoring the reduction of a substrate,

which is coupled to the oxidation of NADPH.[19][20][21][22]

Materials:

Cell lysate or purified enzyme

Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)

NADPH solution

Substrate (e.g., menadione)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Dicoumarol (inhibitor for control)

96-well microplate and reader

Protocol:
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Prepare cell lysates from cells treated with 4'-Bromoflavone or a vehicle control.

In a 96-well plate, add cell lysate to each well.

Prepare a reaction mixture containing the reaction buffer, NADPH, menadione, and MTT.

To test for specificity, prepare control wells containing dicoumarol.

Add the reaction mixture to each well to start the reaction.

Incubate the plate at 37°C.

QR reduces menadione, which in turn non-enzymatically reduces MTT to a blue formazan

product.

Measure the absorbance at a wavelength of ~595 nm using a microplate reader.

Calculate the QR activity based on the rate of formazan formation, corrected for the

dicoumarol-inhibited rate.

Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with

reduced glutathione (GSH), catalyzed by GST.[23][24][25]

Materials:

Cell lysate or purified enzyme

Assay buffer (e.g., phosphate buffered saline, pH 6.5)

Reduced glutathione (GSH) solution

1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

UV-transparent 96-well plate or cuvettes

Spectrophotometer
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Protocol:

Prepare cell lysates from treated and control cells.

Prepare a reaction cocktail containing the assay buffer, GSH, and CDNB.

In a UV-transparent plate or cuvette, add the cell lysate.

Add the reaction cocktail to initiate the reaction.

Immediately measure the increase in absorbance at 340 nm for several minutes at room

temperature.

The rate of increase in absorbance is proportional to the GST activity.

Calculate the specific activity using the molar extinction coefficient of the GSH-CDNB

conjugate (9.6 mM⁻¹cm⁻¹).

Benzo[a]pyrene-DNA Binding Assay
This assay quantifies the ability of 4'-Bromoflavone to inhibit the formation of DNA adducts by

the carcinogen benzo[a]pyrene (B[a]P).[26][27][28][29][30]

Materials:

HepaG2 or MCF-7 cells

Cell culture medium

4'-Bromoflavone

Tritiated benzo[a]pyrene ([³H]B[a]P)

DNA extraction kit

Scintillation counter

Protocol:
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Culture HepaG2 or MCF-7 cells in petri dishes.

Pre-treat the cells with various concentrations of 4'-Bromoflavone or vehicle control for 2

hours.

Add [³H]B[a]P to the cell culture medium and incubate for 6-24 hours.

After incubation, wash the cells and harvest them.

Extract the genomic DNA using a standard DNA extraction protocol.

Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).

Measure the radioactivity of the extracted DNA using a liquid scintillation counter.

The amount of [³H]B[a]P bound to DNA is determined and expressed as pmol B[a]P per mg

DNA. A reduction in radioactivity in the 4'-Bromoflavone-treated samples compared to the

control indicates inhibition of DNA adduct formation.

In Vivo Mammary Tumorigenesis Assay
This protocol describes a general procedure to evaluate the chemopreventive effect of 4'-

Bromoflavone on DMBA-induced mammary tumors in rats.[31][32][33][34][35]

Animals:

Female Sprague-Dawley rats (50-55 days old)

Materials:

7,12-dimethylbenz[a]anthracene (DMBA)

Corn oil (vehicle)

4'-Bromoflavone formulated in the diet

Protocol:

Acclimatize the rats for one week.
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Divide the rats into control and treatment groups.

The treatment group receives a diet containing 4'-Bromoflavone (e.g., 2000 or 4000 mg per

kg of diet) starting one week before carcinogen administration and continuing for a specified

period. The control group receives a standard diet.

Induce mammary tumors by a single oral gavage of DMBA (e.g., 50-80 mg/kg body weight)

dissolved in corn oil.

Monitor the rats weekly for the appearance of palpable mammary tumors.

Record the time to the first tumor appearance (latency), the number of tumors per rat

(multiplicity), and the percentage of rats with tumors (incidence).

At the end of the study (e.g., 20-25 weeks), euthanize the rats and perform histopathological

analysis of the tumors.

Conclusion
4'-Bromoflavone is a promising synthetic compound with well-documented cancer

chemopreventive properties. Its mechanism of action, centered on the potent induction of

phase II detoxification enzymes via the Nrf2-Keap1-ARE pathway, provides a strong rationale

for its further investigation as a potential therapeutic or preventive agent. The detailed

methodologies provided in this guide are intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, pharmacology, and drug development,

enabling further exploration of the therapeutic potential of 4'-Bromoflavone and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b8770784?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Bromoflavone
https://www.researchgate.net/publication/263634766_Complete_Assignments_of_the_1H_and_13C_NMR_Data_of_Flavone_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8770784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

5. researchgate.net [researchgate.net]

6. vixra.org [vixra.org]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation
characteristic wavenumbers functional groups investigating molecular structure of organic
compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for
pre-university organic chemistry [docbrown.info]

9. massbank.eu [massbank.eu]

10. Phenol, 4-bromo- [webbook.nist.gov]

11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate
Transformation Processes of Organic Micropollutants: A Case Study on the
Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

12. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as
part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

15. 4-Bromophenolate | C6H4BrO- | CID 12777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

16. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one
Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-
chemistry.org]

19. Determination of Quinone Reductase Activity [bio-protocol.org]

20. Determination of Quinone Reductase Activity [en.bio-protocol.org]

21. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from
<i>Candida glabrata</i> [bio-protocol.org]

22. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter
wells: a screening assay for anticarcinogenic enzyme inducers - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. home.sandiego.edu [home.sandiego.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pharmacy.hebmu.edu.cn/trywhx/resources/43/20196516236.pdf
https://pharmacologyonline.silae.it/files/archives/2020/vol3/PhOL_2020_3_A045_Torrenegra.pdf
https://www.researchgate.net/publication/308740503_1H_and_13C_NMR_spectral_assignments_of_flavone_derivatives
https://vixra.org/pdf/1608.0034v1.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP004793
https://webbook.nist.gov/cgi/cbook.cgi?ID=C106412&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC11866921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11866921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11866921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11891593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11891593/
https://www.researchgate.net/figure/Crystal-structure-of-4-bromophenyl-4-bromobenzoate-with-highlighted-layers-according-to_fig1_392420831
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439427/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromophenolate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4727773/
https://www.researchgate.net/publication/278324999_A_Novel_Synthesis_of_4_H_-Chromen-4-ones_via_Intramolecular_Wittig_Reaction
https://www.organic-chemistry.org/abstracts/lit0/051.shtm
https://www.organic-chemistry.org/abstracts/lit0/051.shtm
https://bio-protocol.org/en/bpdetail?id=1581&type=0
https://en.bio-protocol.org/en/bpdetail?id=1581&type=0
https://bio-protocol.org/en/bpdetail?id=4210&type=0
https://bio-protocol.org/en/bpdetail?id=4210&type=0
https://pubmed.ncbi.nlm.nih.gov/3382006/
https://pubmed.ncbi.nlm.nih.gov/3382006/
https://pubmed.ncbi.nlm.nih.gov/3382006/
https://home.sandiego.edu/~josephprovost/GST%20Assay%20Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8770784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

25. cdn.gbiosciences.com [cdn.gbiosciences.com]

26. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-
Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]

27. The binding of benzo(a)pyrene to DNA components of differing sequence complexity -
PubMed [pubmed.ncbi.nlm.nih.gov]

28. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient
[Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC
[pmc.ncbi.nlm.nih.gov]

29. researchgate.net [researchgate.net]

30. Benzo[a]pyrene-Induced Genotoxicity in Rats Is Affected by Co-Exposure to Sudan I by
Altering the Expression of Biotransformation Enzymes [mdpi.com]

31. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

32. Isoflavone intake inhibits the development of 7,12-dimethylbenz(a)anthracene(DMBA)-
induced mammary tumors in normal and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

33. wvj.science-line.com [wvj.science-line.com]

34. DMBA-induced mammary pathologies are angiogenic in vivo and in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

35. Exposure to brominated flame retardants in utero and through lactation delays the
development of DMBA-induced mammary cancer: potential effects on subtypes? - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Bromoflavone
(C₁₅H₉BrO₂)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8770784#4-bromoflavone-molecular-formula-
c15h9bro2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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